![molecular formula C13H20Si B12584131 Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane CAS No. 648433-50-5](/img/structure/B12584131.png)
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane is an organosilicon compound with a unique structure that includes a phenyl group, a dimethylsilyl group, and a pent-3-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(2R)-pent-3-en-2-yl]phenylsilane typically involves the hydrosilylation of alkenes. One common method is the reaction of phenylsilane with an appropriate alkene in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilylation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like platinum or rhodium complexes are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of dimethyl[(2R)-pent-3-en-2-yl]phenylsilane in chemical reactions often involves the activation of the silicon-hydrogen bond. This activation can facilitate the addition of silicon to unsaturated carbon-carbon bonds, leading to the formation of new silicon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Another organosilicon compound with two phenyl groups instead of one.
Dimethylphenylsilane: Similar structure but lacks the pent-3-en-2-yl group
Uniqueness
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane is unique due to the presence of the pent-3-en-2-yl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific applications in organic synthesis and materials science that are not possible with simpler organosilicon compounds .
Propiedades
Número CAS |
648433-50-5 |
|---|---|
Fórmula molecular |
C13H20Si |
Peso molecular |
204.38 g/mol |
Nombre IUPAC |
dimethyl-[(2R)-pent-3-en-2-yl]-phenylsilane |
InChI |
InChI=1S/C13H20Si/c1-5-9-12(2)14(3,4)13-10-7-6-8-11-13/h5-12H,1-4H3/t12-/m1/s1 |
Clave InChI |
SMKUTYHVJPBUTM-GFCCVEGCSA-N |
SMILES isomérico |
CC=C[C@@H](C)[Si](C)(C)C1=CC=CC=C1 |
SMILES canónico |
CC=CC(C)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)

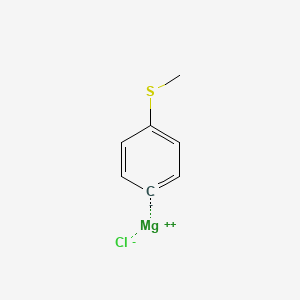
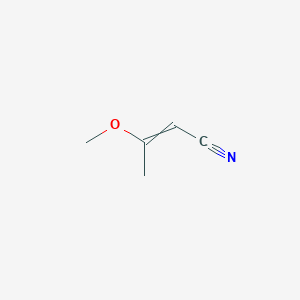
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)
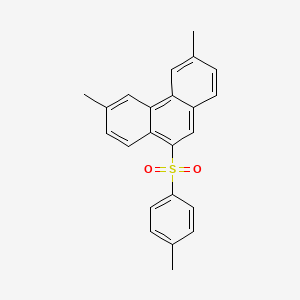
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)
![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
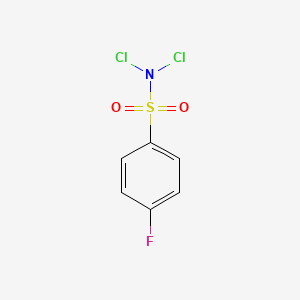

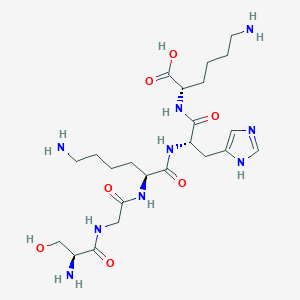
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
